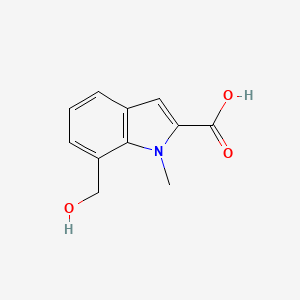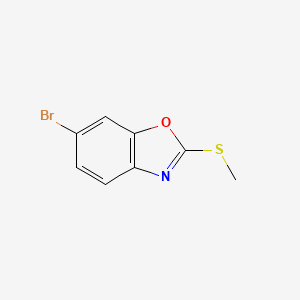
2-chloro-N-methyl-N-(2-methylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-methyl-N-(2-methylpropyl)acetamide is an organic compound with the molecular formula C7H14ClNO. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by isobutyl and methyl groups, and one hydrogen atom on the carbon is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
2-chloro-N-methyl-N-(2-methylpropyl)acetamide can be synthesized through the reaction of chloroacetyl chloride with isobutylamine and methylamine. The reaction typically involves the following steps:
Reaction of Chloroacetyl Chloride with Isobutylamine: Chloroacetyl chloride is added dropwise to a solution of isobutylamine in an inert solvent such as dichloromethane, maintaining the temperature below 0°C to control the exothermic reaction.
Addition of Methylamine: After the initial reaction, methylamine is added to the reaction mixture, and the temperature is gradually increased to room temperature.
Purification: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the crude product. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
2-chloro-N-methyl-N-(2-methylpropyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form the corresponding amide and hydrochloric acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or alcohols depending on the nucleophile used.
Hydrolysis: Formation of the corresponding amide and hydrochloric acid.
Reduction: Formation of the corresponding alcohol.
科学的研究の応用
2-chloro-N-methyl-N-(2-methylpropyl)acetamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of 2-chloro-N-methyl-N-(2-methylpropyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. The isobutyl and methyl groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and activity.
類似化合物との比較
2-chloro-N-methyl-N-(2-methylpropyl)acetamide can be compared with other similar compounds such as:
2-chloro-N-methylacetamide: Lacks the isobutyl group, which may affect its reactivity and biological activity.
2-chloro-N-isobutylacetamide: Lacks the methyl group, which may influence its solubility and interaction with biological targets.
2-chloro-N,N-dimethylacetamide: Contains two methyl groups instead of an isobutyl group, which can alter its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and biological activity compared to its analogs.
特性
分子式 |
C7H14ClNO |
|---|---|
分子量 |
163.64 g/mol |
IUPAC名 |
2-chloro-N-methyl-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C7H14ClNO/c1-6(2)5-9(3)7(10)4-8/h6H,4-5H2,1-3H3 |
InChIキー |
BPGUPWBECWZODX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN(C)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate](/img/structure/B8345099.png)













